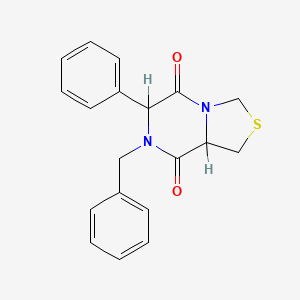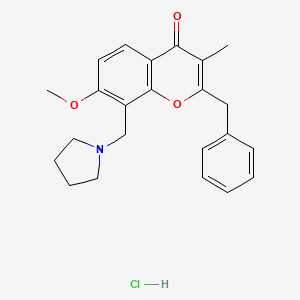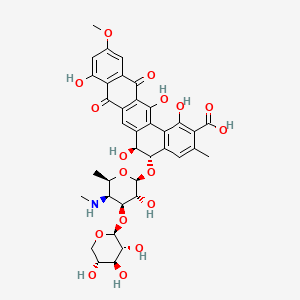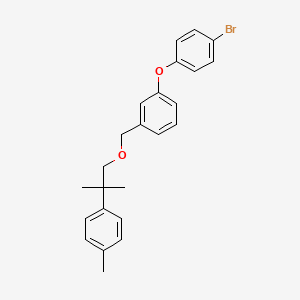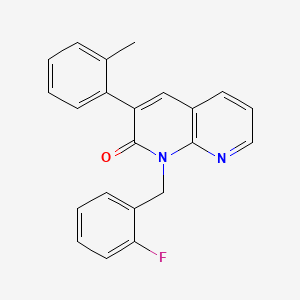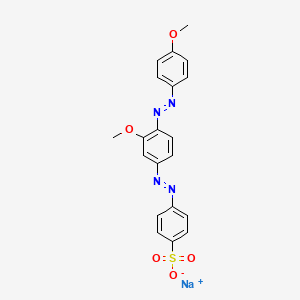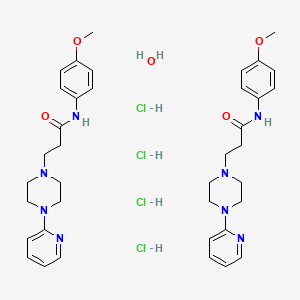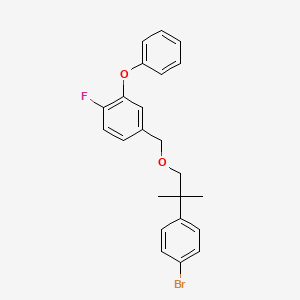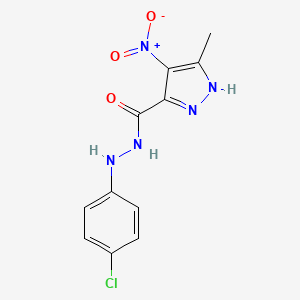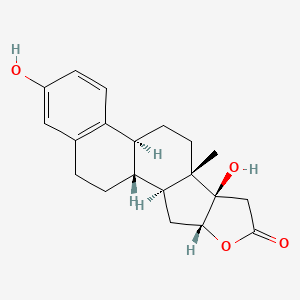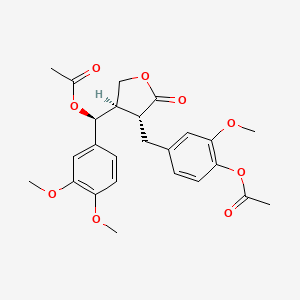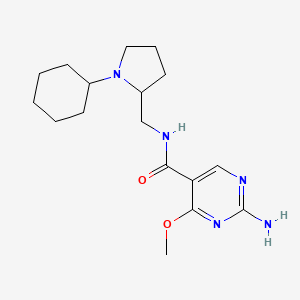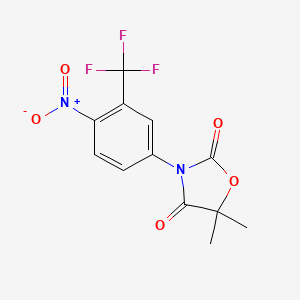
5,5-Dimethyl-3-(4-nitro-3-trifluoromethyl-phenyl)-oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-(4-nitro-3-trifluoromethyl-phenyl)-oxazolidine-2,4-dione involves several steps:
Formation of the oxazolidine ring: This is typically achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the nitro group: Nitration of the aromatic ring is carried out using a mixture of concentrated nitric and sulfuric acids.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of nilutamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethyl-3-(4-nitro-3-trifluoromethyl-phenyl)-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5,5-Dimethyl-3-(4-nitro-3-trifluoromethyl-phenyl)-oxazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a model compound in studies of anti-androgenic activity and receptor binding.
Biology: Investigated for its effects on androgen receptor signaling pathways.
Medicine: Primarily used in the treatment of metastatic prostate cancer.
Industry: Employed in the development of anti-androgenic drugs and related pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-3-(4-nitro-3-trifluoromethyl-phenyl)-oxazolidine-2,4-dione involves:
Blocking androgen receptors: It binds to androgen receptors, preventing androgens from activating these receptors.
Inhibition of androgen-dependent cell growth: By blocking androgen receptors, it inhibits the growth of cancer cells that rely on androgens for proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Flutamide: Another non-steroidal anti-androgen used in the treatment of prostate cancer.
Bicalutamide: A more potent anti-androgen with a similar mechanism of action.
Uniqueness
5,5-Dimethyl-3-(4-nitro-3-trifluoromethyl-phenyl)-oxazolidine-2,4-dione is unique due to its specific chemical structure, which provides a distinct binding affinity and selectivity for androgen receptors compared to other anti-androgens .
Propriétés
Numéro CAS |
65274-43-3 |
|---|---|
Formule moléculaire |
C12H9F3N2O5 |
Poids moléculaire |
318.20 g/mol |
Nom IUPAC |
5,5-dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C12H9F3N2O5/c1-11(2)9(18)16(10(19)22-11)6-3-4-8(17(20)21)7(5-6)12(13,14)15/h3-5H,1-2H3 |
Clé InChI |
MBNBTWQREMEDQI-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)N(C(=O)O1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide](/img/structure/B15190961.png)
